Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Overview
Description
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[2.1.1]hexane core, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a versatile electrophile in a ring-opening reaction with various types of nucleophiles .
Mode of Action
The compound’s mode of action involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This key synthetic step is part of the compound’s interaction with its targets .
Result of Action
Action Environment
It’s known to be a bench-stable compound , suggesting it maintains stability under standard laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core through a series of cyclization reactions. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, leading to the formation of the [2.1.1]-bicyclic ring system . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batchwise processes to ensure high purity and yield. The key steps include the preparation of the bicyclic core, followed by esterification and subsequent conversion to the hydrochloride salt. The use of photochemistry, such as [2+2] cycloaddition, has also been explored to access new building blocks for this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride
Uniqueness
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it a valuable compound in the synthesis of bioactive molecules and pharmaceuticals, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZCUMKIYBLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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